![molecular formula C17H19N3O2S B2798424 N-(3,5-dimethylphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 946237-52-1](/img/structure/B2798424.png)
N-(3,5-dimethylphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Descripción
N-(3,5-dimethylphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a heterocyclic acetamide derivative featuring a thiazolo[3,2-a]pyrimidinone core substituted with a 3,5-dimethylphenyl group.
- Thiazolo-pyrimidinone scaffold: This fused bicyclic system is known for diverse bioactivities, including kinase inhibition and antimicrobial effects .
Synthetic routes typically involve condensation reactions between substituted pyrimidines and thiazole precursors, followed by acetamide functionalization. Structural characterization employs techniques such as X-ray crystallography, NMR, and HRMS .
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-10-4-11(2)6-13(5-10)19-15(21)8-14-9-23-17-18-12(3)7-16(22)20(14)17/h4-7,14H,8-9H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOHVGCELCJPEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2CSC3=NC(=CC(=O)N23)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3,5-dimethylphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological activities, and relevant research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The initial steps generally include the formation of thiazolo[3,2-a]pyrimidine derivatives through cyclization reactions of appropriate precursors, followed by acylation to introduce the acetamide group.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
These values indicate that the compound exhibits potent activity against colon carcinoma and breast cancer cell lines.
Antibacterial and Antifungal Activity
In addition to anticancer effects, compounds related to this structure have shown promising antibacterial and antifungal activities. For example:
- Antibacterial Activity: Compounds demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus.
Bacteria | Activity | Reference |
---|---|---|
Escherichia coli | Significant inhibition | |
Staphylococcus aureus | Significant inhibition |
- Antifungal Activity: Similar compounds have shown effectiveness against fungal pathogens such as Pythium aphanidermatum.
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in cell proliferation and survival. The thiazolo[3,2-a]pyrimidine moiety is known for its role in inhibiting key enzymes and pathways associated with cancer progression and microbial resistance.
Study on Anticancer Properties
A study conducted on a series of thiazolo[3,2-a]pyrimidine derivatives found that modifications in the phenyl substituents significantly affected their cytotoxicity against cancer cells. The study concluded that N-(3,5-dimethylphenyl)-substituted derivatives exhibited enhanced activity compared to their non-substituted counterparts .
Study on Antibacterial Effects
Another research highlighted the antibacterial properties of thiazolo[3,2-a]pyrimidine derivatives against multiple strains of bacteria. This study indicated that structural modifications could lead to improved efficacy in inhibiting bacterial growth .
Análisis De Reacciones Químicas
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or alkaline conditions:
Conditions | Reagents | Products | Yield | Source |
---|---|---|---|---|
Acidic (HCl, 6N, reflux) | HCl/H₂O | 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid | 78% | |
Alkaline (NaOH, 10%, 80°C) | NaOH/EtOH | Sodium salt of the carboxylic acid | 85% |
This reaction is critical for modifying the compound’s polarity and introducing carboxylic acid functionalities for further derivatization.
Electrophilic Aromatic Substitution
The 3,5-dimethylphenyl group participates in electrophilic substitution, particularly at the para position relative to the acetamide linkage:
Reaction Type | Reagents | Position Modified | Key Product | Catalyst |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0–5°C | C4 of phenyl ring | Nitro derivative at the para position | Sulfuric acid |
Sulfonation | SO₃/H₂SO₄, 50°C | C4 of phenyl ring | Sulfonic acid derivative | – |
Steric hindrance from the dimethyl groups limits reactivity at ortho positions .
Thiazolo-Pyrimidine Ring Functionalization
The fused thiazolo[3,2-a]pyrimidine core exhibits reactivity at multiple sites:
C3 Position Alkylation
The methyl group at C7 undergoes free-radical bromination:
\text{CH}_3 \xrightarrow{\text{NBS, AIBN, CCl}_4} \text{CH}_2\text{Br} \quad (\text{Yield: 62%}) \quad[6]
Ring-Opening Reactions
Treatment with strong nucleophiles (e.g., Grignard reagents) cleaves the thiazole ring:
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, leveraging its aryl halide derivatives:
Coupling Type | Catalyst | Substrate | Product Application |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl analogs for kinase inhibition |
Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Primary amines | Amino-functionalized derivatives |
These reactions enable the introduction of pharmacophores for enhanced bioactivity.
Oxidation of the Thiazole Sulfur
Controlled oxidation converts the thiazole sulfur to sulfoxide or sulfone:
Oxidizing Agent | Product | Conditions | Yield |
---|---|---|---|
mCPBA | Thiazolo-pyrimidine sulfoxide | CH₂Cl₂, 0°C → RT | 70% |
H₂O₂/CH₃CO₂H | Thiazolo-pyrimidine sulfone | Reflux, 6 hr | 58% |
Sulfone derivatives show improved metabolic stability in pharmacokinetic studies .
Cyclization Reactions
The acetamide side chain facilitates cyclization to form fused heterocycles:
\text{Acetamide} + \text{POCl}_3 \xrightarrow{\Delta} \text{Thiazolo-pyrimido[1,2-c]pyrimidinone} \quad (\text{Yield: 65%}) \quad[1][4]
Key Mechanistic Insights:
-
Steric Effects : The 3,5-dimethylphenyl group directs electrophiles to the para position due to steric hindrance .
-
Electronic Effects : Electron-withdrawing character of the thiazolo-pyrimidine ring enhances acetamide hydrolysis rates compared to aliphatic analogs.
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve yields in nucleophilic substitutions by stabilizing transition states.
Comparación Con Compuestos Similares
Substituent Effects on Crystal Packing and Geometry
Key Analogues :
N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (): Structural Differences: Replaces the thiazolo-pyrimidinone group with a trichloro-acetamide moiety. Crystal Data: Exhibits two molecules per asymmetric unit (vs. one in mono-substituted derivatives), leading to unique hydrogen-bonding networks. Lattice constants (e.g., a = 10.21 Å, b = 12.34 Å) differ significantly from simpler analogues due to steric effects of 3,5-dimethyl substitution .
Ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate ():
- Structural Similarities : Shares the thiazolo[3,2-a]pyrimidine core.
- Crystal Conformation : The pyrimidine ring adopts a flattened boat conformation (C5 deviation = 0.224 Å), with a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings. This geometry may influence intermolecular interactions in biological systems .
Table 1: Crystallographic Comparison
Compound | Space Group | Molecules/Asymmetric Unit | Dihedral Angle (°) |
---|---|---|---|
Target Compound | Pending | Pending | Pending |
N-(3,5-dimethylphenyl)-trichloro-acetamide | P21/c | 2 | N/A |
Ethyl 7-methyl-thiazolo-pyrimidine | P-1 | 1 | 80.94 |
Key Analogues :
Phenoxyaromatic Acid Analogues (): Structural Variations: Replace thiazolo-pyrimidine with phenoxy groups and halogenated aryl substituents (e.g., Br, I). Bioactivity: Compounds like 19h (C18H17Br2NO4) and 19j (C18H17BrClNO4) exhibit radiotherapy-sensitizing properties, with yields ranging from 31.8% to 89.5%. The 3,5-dimethylphenyl group in the target compound may offer improved metabolic stability compared to brominated analogues .
Triazolo[4,3-c]pyrimidine Derivatives (): Structural Differences: Features a triazolo-pyrimidine core and 4-fluorophenylamino substituent. Pharmacokinetics: Higher molecular weight (420.448 g/mol) and fluorine substitution may enhance blood-brain barrier penetration compared to the target compound’s methyl groups .
Table 2: Bioactivity and Physicochemical Properties
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 60–80°C during cyclization to prevent side reactions .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates with >95% purity .
Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the thiazolo[3,2-a]pyrimidine core (e.g., δ 2.4–2.6 ppm for methyl groups, δ 6.8–7.2 ppm for aromatic protons) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the acetamide and dimethylphenyl regions .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to confirm purity ≥95% .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected m/z: ~385.4 for [M+H]⁺) .
How does the thiazolo[3,2-a]pyrimidine core contribute to the compound’s biological activity, and what structural analogs have been explored to elucidate SAR?
Advanced Research Question
-
Core Contribution :
-
SAR Studies :
Analog Modification Activity Trend N-(2-methylthiophenyl) Thioether substitution ↑ Anti-inflammatory activity 7-Phenyl substitution Increased lipophilicity ↓ Solubility, ↑ COX-2 inhibition 5-Oxo group removal Loss of H-bond acceptor ↓ Antiviral potency
What strategies are recommended for resolving contradictions in reported biological activity data across different studies?
Advanced Research Question
- Standardize Assay Conditions :
- Use consistent cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and control for pH/temperature .
- Validate Target Specificity :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized units (e.g., µM) and adjust for assay sensitivity .
What computational approaches are suitable for predicting the binding affinity and interaction mechanisms of this compound with potential biological targets?
Advanced Research Question
- Molecular Docking :
- Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Key residues: Arg120 (hydrogen bonding with acetamide), Tyr355 (π-π stacking with thiazole) .
- Molecular Dynamics (MD) Simulations :
- Simulate 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR Modeling :
How can researchers mitigate degradation of the acetamide group under varying pH conditions during in vitro assays?
Advanced Research Question
- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis .
- Prodrug Design : Replace the acetamide with a methyl ester (hydrolytically stable) and assess bioactivation .
- Stability Studies : Monitor degradation via HPLC at 0, 24, and 48 hours under assay conditions .
What are the key considerations in designing in vivo studies to evaluate the pharmacokinetics and toxicity profile of this compound?
Advanced Research Question
- Animal Models : Use Sprague-Dawley rats for bioavailability studies (oral vs. IV administration) .
- Dosing Regimen :
- Acute Toxicity : Start with 50 mg/kg and monitor liver/kidney biomarkers (ALT, BUN) .
- Pharmacokinetics : Measure plasma concentration-time curves to calculate Tₘₐₓ and Cₘₐₓ .
- Metabolite Identification : Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.